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Acotiamide D6

Cat. No.: B11932234
M. Wt: 456.6 g/mol
InChI Key: TWHZNAUBXFZMCA-SCPKHUGHSA-N
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Description

Fundamental Principles and Utility of Deuterium (B1214612) Labeling in Chemical and Biological Sciences

Deuterium labeling involves the substitution of one or more hydrogen atoms in a molecule with deuterium atoms. This substitution leverages the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond can occur at a different rate than the cleavage of a carbon-hydrogen (C-H) bond. This difference in bond strength can subtly alter reaction kinetics and metabolic pathways, providing insights into reaction mechanisms and drug metabolism scispace.comresearchgate.netchem-station.commdpi.comsymeres.comwikipedia.org.

The primary utility of deuterium labeling stems from its ability to serve as a tracer. Because deuterium is chemically similar to hydrogen, it can be incorporated into molecules without significantly altering their biological activity or chemical properties symeres.comwikipedia.orgclearsynth.com. However, the increased mass of deuterium allows for its detection and differentiation from protium-containing molecules using techniques such as mass spectrometry (MS) scispace.comclearsynth.comarkat-usa.org. This mass shift is crucial for quantitative analysis, enabling researchers to distinguish between labeled and unlabeled compounds within complex biological matrices scispace.commdpi.comsymeres.com. Furthermore, the non-radioactive nature of deuterium ensures safety and ease of handling, making it preferable to radioactive isotopes for many research applications scispace.comclearsynth.com.

Key applications of deuterium labeling include:

Metabolic Studies: Tracking the fate of compounds within biological systems to understand metabolic pathways, bioavailability, and drug interactions mdpi.comsymeres.comclearsynth.com.

Reaction Mechanism Studies: Investigating the step-by-step processes of chemical reactions by observing the movement of deuterium atoms and analyzing kinetic isotope effects chem-station.comarkat-usa.org.

Quantitative Analysis: Serving as internal standards in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure accurate and precise quantification of analytes scispace.comsymeres.comclearsynth.comcaymanchem.comveeprho.com.

Strategic Integration of Deuterated Analogs as Advanced Research Probes

Deuterated analogs are strategically integrated into research as advanced probes, providing enhanced sensitivity and specificity in analytical measurements. Their most critical role is as internal standards in quantitative bioanalysis, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies clearsynth.comcaymanchem.comveeprho.comresearchgate.netbenthamdirect.com. In techniques such as LC-MS/MS, the presence of matrix effects—variations in sample composition that can suppress or enhance analyte ionization—can significantly compromise quantification accuracy researchgate.netbenthamdirect.com. A deuterated internal standard, being chemically identical to the analyte but possessing a different mass, behaves similarly during sample preparation and chromatographic separation. Crucially, it experiences comparable matrix effects and ionization efficiencies, allowing for the accurate correction of these variations. This ensures that the measured ratio of the analyte to the internal standard accurately reflects the analyte's concentration in the sample symeres.comcaymanchem.comveeprho.comresearchgate.netbenthamdirect.com.

Acotiamide (B1238670) D6 as a Case Study:

Acotiamide is a gastroprokinetic agent primarily used for the treatment of functional dyspepsia caymanchem.comdrugbank.comjournaljpri.comglpbio.commedchemexpress.commedchemexpress.com. To facilitate the accurate quantification of Acotiamide in biological samples, such as plasma, Acotiamide D6 has been developed as a stable isotope-labeled internal standard caymanchem.comveeprho.comresearchgate.netbenthamdirect.comglpbio.commedchemexpress.commedchemexpress.comclearsynth.comaxios-research.com. This compound is structurally identical to Acotiamide, with six hydrogen atoms replaced by deuterium atoms, typically in the methoxy (B1213986) groups caymanchem.comclearsynth.com. This specific deuteration pattern provides a distinct mass shift, allowing for its clear differentiation from the unlabeled Acotiamide by mass spectrometry.

The integration of this compound as an internal standard is vital for establishing reliable pharmacokinetic profiles of Acotiamide. Research has demonstrated its utility in developing and validating robust LC-MS/MS methods for Acotiamide quantification in human plasma researchgate.netbenthamdirect.com. These studies highlight the importance of such labeled compounds in ensuring the precision and accuracy required for drug development and clinical research.

Research Findings and Analytical Data for this compound

The development and validation of analytical methods utilizing this compound as an internal standard have provided critical data supporting its efficacy as a research probe. Studies have established methods for the sensitive and selective quantification of Acotiamide in biological matrices, confirming the suitability of this compound for this purpose.

Table 1: Key Analytical Parameters of this compound

ParameterValueSource
Chemical Name N-(2-(diisopropylamino)ethyl)-2-(2-hydroxy-4,5-bis(methoxy-d3)benzamido)thiazole-4-carboxamide, monohydrochloride caymanchem.com
Molecular Formula C₂₁H₂₄D₆N₄O₅S caymanchem.commedchemexpress.com
Molecular Weight 456.59 medchemexpress.com
CAS Number 2749427-97-0 medchemexpress.com
Purity ≥99% deuterated forms (d₁-d₆) caymanchem.com
Retention Time 1.79 min researchgate.netbenthamdirect.com
Application Internal standard for quantification of Acotiamide by GC- or LC-MS caymanchem.comveeprho.comclearsynth.com

The validation of an LC-MS/MS method for Acotiamide in human plasma using this compound as the internal standard yielded robust results, underscoring its utility. These findings are crucial for ensuring the reliability of pharmacokinetic studies.

Table 2: Method Validation Data for Acotiamide Quantification using this compound

Validation ParameterResultSource
Concentration Range0.500–100 ng/mL researchgate.netbenthamdirect.com
Correlation Coeff.> 0.9987 researchgate.netbenthamdirect.com
Extraction Recovery> 108.43% researchgate.netbenthamdirect.com
Matrix EffectNot significant researchgate.netbenthamdirect.com
Inter-day Precision< 5.80% researchgate.netbenthamdirect.com
Intra-day Precision< 5.80% researchgate.netbenthamdirect.com
Accuracy92.7% to 103.0% researchgate.netbenthamdirect.com

These validation parameters demonstrate that this compound effectively compensates for analytical variability, enabling precise and accurate determination of Acotiamide concentrations in biological samples, thereby supporting critical research endeavors.

Compound List:

Acotiamide

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N4O5S B11932234 Acotiamide D6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30N4O5S

Molecular Weight

456.6 g/mol

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)/i5D3,6D3

InChI Key

TWHZNAUBXFZMCA-SCPKHUGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H]

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C

Origin of Product

United States

Bioanalytical Methodologies for the Quantification of Acotiamide Utilizing Acotiamide D6 As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Acotiamide (B1238670) Quantification in Biological Matrices

LC-MS/MS has emerged as the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and rapid analysis times bioanalysis-zone.com. The integration of deuterated internal standards like Acotiamide D6 is crucial for compensating for variations in sample preparation, extraction efficiency, and instrumental response, thereby enhancing the accuracy and precision of the quantification nih.govscispace.comscielo.org.mxnebiolab.com.

Chromatographic Separation Techniques and Optimization for Deuterated Analogs

Effective chromatographic separation is paramount to achieving selective detection and minimizing interference from endogenous matrix components. For Acotiamide and its deuterated analog, this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed.

Typical chromatographic conditions involve the use of C18 stationary phases, such as the Welch Ultimate XB-C18 column (2.1 × 50 mm, 3 μm) researchgate.netresearchgate.netsciencegate.app. Mobile phases often consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, frequently containing formic acid or ammonium (B1175870) acetate (B1210297), to optimize ionization and separation researchgate.netnih.govoup.comresearchgate.net. For instance, a mobile phase comprising methanol and a solution of 10 mM ammonium acetate with 0.1% formic acid has been utilized researchgate.netresearchgate.net.

The optimization of chromatographic separation for deuterated analogs aims to achieve similar retention behavior to the parent analyte, ensuring they co-elute or elute very closely, which is ideal for internal standardization scispace.comchromforum.org. Studies have reported very similar retention times for Acotiamide and this compound, typically around 1.78 min and 1.79 min, respectively, with a total run time of approximately 4.0 minutes researchgate.netresearchgate.netsciencegate.app. While deuteration generally results in minimal changes to chromatographic retention, slight differences can occur due to variations in hydrogen bonding or other subtle molecular interactions scispace.comchromforum.orgoup.com. The goal is to ensure that any potential matrix effects or ionization variations affect both the analyte and the internal standard similarly nih.govscispace.comnebiolab.com.

Table 1: Typical Chromatographic Conditions for Acotiamide and this compound

ParameterValueReference(s)
Column Welch Ultimate XB-C18 (2.1 × 50 mm, 3 μm) researchgate.netresearchgate.netsciencegate.app
Mobile Phase A Methanol researchgate.netresearchgate.netresearchgate.net
Mobile Phase B 10 mM Ammonium acetate with 0.1% Formic acid researchgate.netresearchgate.netresearchgate.net
Elution Mode Binary gradient researchgate.netresearchgate.net
Flow Rate 0.400 mL/min (or 0.50 mL/min) researchgate.netresearchgate.netoup.com
Column Temperature Not specified (often ambient or controlled, e.g., 40°C) scielo.br
Acotiamide RT ~1.78 min researchgate.netresearchgate.netsciencegate.app
Acotiamide-D6 RT ~1.79 min researchgate.netresearchgate.netsciencegate.app
Total Run Time ~4.0 min researchgate.netresearchgate.netsciencegate.app

Mass Spectrometric Detection Parameters and Ion Transition Monitoring

Tandem mass spectrometry (MS/MS) detection, typically in Multiple Reaction Monitoring (MRM) mode, provides the necessary sensitivity and selectivity for quantifying Acotiamide in complex biological matrices. Electrospray ionization (ESI) in positive ion mode is commonly utilized due to the basic nature of Acotiamide, allowing for the formation of protonated molecules ([M+H]⁺) nih.govoup.comresearchgate.netrjptonline.orgresearchgate.net.

The core of MRM detection involves monitoring specific precursor ion → product ion transitions. For Acotiamide, a common precursor ion is at m/z 451.200, which fragments to a product ion at m/z 271.200 researchgate.netresearchgate.net. Other studies report similar transitions, such as m/z 451.4 → 271.3 oup.com. The deuterated internal standard, this compound, would exhibit a similar fragmentation pattern but with a mass shift corresponding to the deuterium (B1214612) incorporation. Optimized collision energy (CE) and other compound-dependent parameters are critical for maximizing the signal intensity of these transitions lcms.cz.

Table 2: Typical Mass Spectrometric Parameters for Acotiamide and this compound

ParameterAcotiamideThis compound (Expected)Reference(s)
Ionization Mode ESI PositiveESI Positive nih.govoup.comresearchgate.netrjptonline.orgresearchgate.net
Precursor Ion (Q1) m/z 451.200 / 451.4m/z 457.200 / 457.4 (approx.) oup.comresearchgate.net
Product Ion (Q3) m/z 271.200 / 271.3m/z 271.200 / 271.3 (fragmentation pattern) oup.comresearchgate.net
MRM Transition 451.200 → 271.200 / 451.4 → 271.3457.200 → 271.200 (approx.) oup.comresearchgate.net

Methodological Validation Criteria for Deuterated Internal Standards in Bioanalysis, including Precision, Accuracy, and Matrix Effects

The validation of an LC-MS/MS bioanalytical method is essential to ensure its reliability and suitability for its intended purpose, adhering to regulatory guidelines (e.g., US FDA, EMA) rjptonline.orgresearchgate.net. Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification - LLOQ), linearity, accuracy, precision, recovery, and stability. Deuterated internal standards play a significant role in achieving robust validation results.

Selectivity: The method must demonstrate selectivity, ensuring that no endogenous components in the biological matrix interfere with the detection of the analyte or internal standard at their respective retention times researchgate.netnih.govoup.comrjptonline.orgnih.gov.

Sensitivity (LLOQ): The LLOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. For Acotiamide, LLOQs have been reported as low as 0.10 ng/mL oup.com or 0.500 ng/mL researchgate.netresearchgate.net.

Linearity: The method must exhibit a linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are typically generated using at least six concentration levels, and correlation coefficients (r²) are usually required to be greater than 0.995 researchgate.netresearchgate.netoup.comrjptonline.orgresearchgate.net.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of measurements. Both are assessed using Quality Control (QC) samples at different concentration levels. Typically, accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (expressed as %CV) should be ≤15% (≤20% at the LLOQ) researchgate.netresearchgate.netoup.comrjptonline.orgresearchgate.netresearchgate.net. Studies have reported intra- and inter-day precisions below 5.80% and accuracies ranging from 92.7% to 103.0% for Acotiamide researchgate.netresearchgate.net.

Recovery: Recovery assesses the efficiency of the extraction process for both the analyte and the internal standard. It is generally determined by comparing the response of extracted samples to the response of unextracted samples spiked post-extraction. Recoveries for Acotiamide have been reported to be high, often exceeding 90% or even 100% researchgate.netresearchgate.netrsc.org.

Matrix Effects: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS analysis. Deuterated internal standards are particularly effective in mitigating matrix effects because they are expected to experience similar ionization suppression or enhancement as the analyte due to their near-identical physicochemical properties nih.govscispace.comscielo.org.mxnebiolab.com. Studies have indicated that matrix effects are not significant for Acotiamide when using this compound researchgate.netresearchgate.net. Matrix effects are typically evaluated using post-column infusion or by comparing the response of spiked samples to neat standards oup.comnih.gov.

Stability: Stability studies are conducted to ensure the analyte remains unchanged during sample collection, processing, storage, and analysis. This includes freeze-thaw stability, bench-top stability, and long-term storage stability. Acotiamide has been demonstrated to be stable in human plasma under various tested conditions researchgate.netresearchgate.net.

Table 3: Representative Validation Data for Acotiamide Quantification

ParameterTypical Range / ValueAcceptance CriteriaReference(s)
LLOQ 0.10 – 0.500 ng/mLN/A (lowest validated concentration) researchgate.netresearchgate.netoup.com
Linearity (r²) > 0.9953≥ 0.995 researchgate.netresearchgate.netoup.comrjptonline.orgresearchgate.net
Accuracy 92.7% – 103.0%±15% (±20% at LLOQ) researchgate.netresearchgate.netoup.com
Precision (%CV) ≤ 5.80% (inter- and intra-day)≤15% (≤20% at LLOQ) researchgate.netresearchgate.net
Recovery > 90% (e.g., 108.43%)N/A (high recovery is desirable) researchgate.netresearchgate.netrsc.org
Matrix Effect Not significantTypically <20% CV for IS-normalized matrix factors researchgate.netresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Compounds in Analytical Research

While LC-MS/MS is the predominant technique for Acotiamide quantification in biological fluids, Gas Chromatography-Mass Spectrometry (GC-MS) also finds applications in analytical research, particularly for compounds amenable to volatilization or derivatization. Deuterated compounds serve as valuable tools in GC-MS analysis for several reasons scielo.org.mx.

The primary application of deuterated compounds in GC-MS is as internal standards. Similar to LC-MS/MS, they help to correct for variations in sample preparation, injection volume, and detector response, thereby improving quantitative accuracy and precision scispace.comscielo.org.mxresearchgate.net. The chemical similarity between the analyte and its deuterated analog ensures they behave similarly during GC separation and MS detection.

Deuteration can also aid in the identification and structural elucidation of compounds. By using deuterated derivatizing agents, such as MSTFA-d9 for silylation, the mass of the derivatized molecule increases, allowing for clear differentiation from the non-deuterated counterpart in GC-MS analysis sigmaaldrich.com. This is particularly useful when dealing with complex mixtures or when confirming the identity of a compound based on its mass spectrum scielo.org.mxsigmaaldrich.com.

While specific GC-MS methods for Acotiamide and its deuterated analog are not extensively detailed in the provided literature, this compound is noted as being intended for use as an internal standard for the quantification of Acotiamide by GC- or LC-mass spectrometry clearsynth.com. The general principles of GC-MS analysis for deuterated compounds involve optimizing parameters such as carrier gas flow, temperature programming, and ionization modes (e.g., Electron Ionization - EI) to achieve adequate separation and sensitive detection. Deuterated compounds may exhibit slight differences in retention times compared to their non-deuterated counterparts, which needs to be considered during method development chromforum.orgresearchgate.netsigmaaldrich.com.

Investigative Studies on Deuterium Isotope Effects in Molecular Systems Relevant to Acotiamide D6

Theoretical and Computational Analyses of Deuterium (B1214612) Isotope Effects

Theoretical and computational methods are indispensable for elucidating the fundamental principles that govern deuterium isotope effects. These approaches allow for detailed investigations of molecular properties that are often difficult to probe experimentally.

Quantum chemical calculations are fundamental to understanding the origins of deuterium isotope effects. The primary effect of substituting hydrogen with deuterium is the alteration of vibrational frequencies and, consequently, the zero-point energy (ZPE) of the molecule. youtube.com The greater mass of deuterium leads to a lower vibrational frequency for a C-D bond compared to a C-H bond, which in turn lowers the ZPE. youtube.combibliotekanauki.pl This difference in ZPE is a key factor influencing the stability and reactivity of deuterated compounds.

High-level quantum chemical calculations can accurately predict these vibrational frequencies and ZPEs for both the deuterated and non-deuterated isotopologues of a molecule. uni-rostock.de By comparing the calculated values, researchers can gain insight into the magnitude of the isotope effect. For instance, the stretching frequency of a chemical bond containing deuterium is significantly different from that of one containing light hydrogen, a phenomenon that can be readily calculated. wikipedia.org

Table 1: Illustrative Calculated Vibrational Frequencies and Zero-Point Energies for C-H vs. C-D Bonds
Bond TypeTypical Vibrational Frequency (cm⁻¹)Calculated Zero-Point Energy (kJ/mol)
C-H~3000~18
C-D~2200~13

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and properties of molecules, including those containing deuterium. acs.org DFT calculations can provide valuable information on how deuteration affects molecular geometry, charge distribution, and thermodynamic properties. osti.govpnnl.gov These calculations are particularly useful for predicting how isotope effects will manifest in spectroscopic analyses. mdpi.com

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of deuterated molecules over time. purdue.eduaip.org By simulating the motion of atoms and molecules, MD can reveal how deuterium substitution influences conformational dynamics, solvent interactions, and transport properties. nih.gov For example, MD simulations can be used to investigate the effect of deuteration on the structural properties of biomolecules and membranes. nih.gov In the context of a molecule like Acotiamide (B1238670) D6, MD simulations could be employed to understand how deuteration of the methoxy (B1213986) groups might affect its interaction with biological targets.

Advanced Spectroscopic Characterization of Deuterium Isotope Effects

Spectroscopic techniques provide experimental verification and characterization of the deuterium isotope effects predicted by theoretical and computational methods. These techniques are highly sensitive to the structural and electronic changes that result from isotopic substitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structural and electronic environment of atomic nuclei. The substitution of hydrogen with deuterium can cause small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as an isotopic perturbation. benthamdirect.comnih.gov These isotopic shifts can provide valuable information about molecular structure, hydrogen bonding, and tautomeric equilibria. nih.gov

Deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei, providing information on the sites of deuteration and the local molecular environment. sigmaaldrich.com Furthermore, the use of deuterated solvents is a standard practice in ¹H NMR to avoid interference from solvent signals. myuchem.comstudymind.co.uk

Table 2: Typical Deuterium-Induced Isotope Shifts in ¹³C NMR Spectroscopy
Position of ¹³C Nucleus Relative to DeuteriumTypical Isotope Shift (ppm)
Directly bonded (¹JCD)-0.2 to -0.5
Two bonds away (²JCCD)-0.05 to -0.15
Three bonds away (³JCCCD)-0.01 to -0.05

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org As discussed in the context of quantum chemical calculations, the substitution of hydrogen with deuterium leads to a significant decrease in the vibrational frequency of the corresponding bond. libretexts.orgyoutube.com This shift is readily observable in IR and Raman spectra and provides a clear signature of deuteration. aip.org

By analyzing the vibrational spectra of both the deuterated and non-deuterated forms of a molecule, researchers can assign specific vibrational modes and gain a deeper understanding of the molecule's structure and bonding. libretexts.org For a molecule like Acotiamide D6, IR and Raman spectroscopy would be expected to show distinct shifts in the vibrational modes associated with the deuterated methoxy groups.

Table 3: Illustrative Vibrational Frequency Shifts upon Deuteration in IR and Raman Spectroscopy
Vibrational ModeTypical Frequency in H-containing compound (cm⁻¹)Expected Frequency in D-containing compound (cm⁻¹)
C-H Stretch2800-30002100-2300
O-H Stretch3200-36002400-2700
N-H Stretch3300-35002400-2600

Examination of Deuterium Isotope Effects on Enzyme Kinetics and Molecular Interactions (General Mechanistic Research)

Deuterium isotope effects are a powerful tool for elucidating the mechanisms of chemical reactions, including enzyme-catalyzed reactions. reddit.comnih.gov The kinetic isotope effect (KIE) is the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom. nih.gov By measuring the KIE, researchers can determine whether the C-H bond is broken in the rate-determining step of the reaction. acs.orgescholarship.org

A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken in the rate-limiting step. nih.gov The magnitude of the KIE can provide insights into the transition state of the reaction. acs.org Deuterium substitution can also influence molecular interactions, such as hydrophobic interactions and hydrogen bonding, which can have implications for drug-receptor binding and other biological processes. cchmc.orgnih.govresearchgate.net The study of these effects provides a deeper understanding of the molecular basis of action for deuterated compounds.

Application of Acotiamide D6 in Preclinical Pharmacokinetic and Biotransformation Research Models

Utilization of Deuterated Internal Standards in Preclinical Drug Disposition and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In the realm of preclinical drug development, the precise quantification of a drug and its metabolites in biological matrices is paramount. Stable isotope-labeled compounds, such as Acotiamide (B1238670) D6, are considered the gold standard for use as internal standards in bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). aptochem.com The rationale for using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest, Acotiamide.

The primary advantage of using Acotiamide D6 as an internal standard is its ability to compensate for variability during sample preparation and analysis. aptochem.com Processes such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can lead to analyte loss. nih.gov Furthermore, matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer due to co-eluting endogenous components, can significantly impact the accuracy and precision of quantification. Because this compound has nearly identical physicochemical properties to Acotiamide, it experiences similar extraction recovery and matrix effects. aptochem.com By adding a known amount of this compound to each sample, any variations in the analytical process will affect both the analyte and the internal standard proportionally, allowing for accurate and reliable quantification of Acotiamide.

A key characteristic of an ideal deuterated internal standard is that it co-elutes with the compound being quantified while having a distinct mass-to-charge ratio (m/z) to avoid interference. aptochem.com This ensures that both compounds experience the same chromatographic conditions and ionization environment. The mass difference between Acotiamide and this compound, due to the replacement of six hydrogen atoms with deuterium (B1214612), allows for their simultaneous detection and differentiation by the mass spectrometer. For instance, in a bioequivalence study of Acotiamide, a precursor to production reaction of m/z 451.200 → 271.200 was used for Acotiamide. researchgate.net A deuterated internal standard like this compound would have a different precursor ion, ensuring no overlap in detection.

The use of stable isotope-labeled internal standards is a critical component of robust bioanalytical method development and is often recommended by regulatory agencies to ensure data integrity in preclinical and clinical studies.

Table 1: Key Advantages of Using this compound as an Internal Standard in ADME Studies
AdvantageDescription
Compensation for Matrix EffectsMitigates the impact of ion suppression or enhancement from biological matrices, leading to more accurate quantification.
Correction for Analyte LossAccounts for losses during sample extraction, preparation, and injection.
Improved Precision and AccuracyReduces variability in the analytical method, resulting in more reliable pharmacokinetic data.
Co-elution with AnalyteEnsures that both the analyte and internal standard experience identical chromatographic and ionization conditions.

Investigative Methodologies for Metabolic Stability and Metabolite Identification in Deuterated Chemical Systems

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical research. In vitro models, such as liver microsomes and hepatocytes, are commonly employed to assess metabolic stability and identify potential metabolites. researchgate.netspringernature.com These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s and UDP-glucuronosyltransferases (UGTs). nih.gov

Metabolic stability assays typically involve incubating the test compound, in this case, this compound, with liver microsomes in the presence of necessary cofactors like NADPH for oxidative metabolism. nih.gov The disappearance of the parent compound over time is monitored by LC-MS/MS, and from this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. researchgate.net These parameters provide an early indication of how rapidly the drug might be cleared in vivo.

The use of deuterated compounds like this compound can influence metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. This can lead to an increased metabolic stability for this compound compared to Acotiamide.

For metabolite identification, high-resolution mass spectrometry techniques, such as quadrupole time-of-flight (QTOF) mass spectrometry, are invaluable. nih.gov Following incubation of this compound with in vitro metabolic systems, the resulting mixture is analyzed to detect new molecular ions corresponding to potential metabolites. The mass shift from the parent drug helps to hypothesize the type of metabolic transformation (e.g., oxidation, glucuronidation).

In a study on the non-deuterated Acotiamide in rats, a total of seven metabolites were identified. nih.gov The primary phase I metabolite was N-despropyl acotiamide, resulting from the removal of a propyl group. nih.gov Additionally, six phase II metabolites, which were glucuronide conjugates, were also identified. nih.gov Another study indicated that Acotiamide is metabolized to a glucuronide conjugate (M-1) by UGT1A8 and UGT1A9, and to de-isopropyl acotiamide (M-4) by several cytochrome P450 enzymes. amazonaws.com When investigating the metabolism of this compound, researchers would look for the corresponding deuterated metabolites. The presence of the deuterium label can also aid in the structural elucidation of these metabolites.

Table 2: Identified Metabolites of Acotiamide in Preclinical Models
MetaboliteMetabolic PathwayEnzymes Implicated (for Acotiamide)
N-despropyl acotiamidePhase I (Dealkylation)Cytochrome P450 enzymes
Glucuronide conjugatesPhase II (Glucuronidation)UGT1A8, UGT1A9
De-isopropyl acotiamide (M-4)Phase I (Dealkylation)CYP2C8, CYP1A1, CYP3A4

Role of Cytochrome P450 Enzymes in the Biotransformation of Deuterated Compounds (General Mechanistic Investigations)

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the phase I metabolism of a vast number of drugs. mdpi.commedsafe.govt.nz These enzymes catalyze a variety of oxidative reactions, with hydroxylation being a common transformation. mdpi.com The CYP3A family, particularly CYP3A4, is the most abundant and is responsible for the metabolism of over 50% of clinically used drugs. medsafe.govt.nzyoutube.com

In the case of Acotiamide, in vitro studies have shown that it is metabolized to de-isopropyl acotiamide (M-4) by CYP2C8, CYP1A1, and CYP3A4. amazonaws.com It is important to note that Acotiamide itself has been reported to have no significant inhibitory effect on cytochrome P450 enzymes. ijbcp.commedwinpublishers.com When studying the biotransformation of this compound, it would be expected that these same CYP isoforms are involved. However, the rate at which they metabolize this compound could be different from that of Acotiamide, depending on whether the deuteration has occurred at a site of metabolic attack.

Investigating the interaction of deuterated compounds with specific CYP isoforms is crucial for predicting potential drug-drug interactions and for understanding inter-individual variability in drug response, which can be influenced by genetic polymorphisms in CYP enzymes. mdpi.com

Table 3: Cytochrome P450 Isoforms Involved in the Metabolism of Acotiamide
CYP IsoformRole in Acotiamide Metabolism
CYP3A4Involved in the formation of de-isopropyl acotiamide (M-4). amazonaws.com
CYP2C8Major enzyme involved in the formation of de-isopropyl acotiamide (M-4). amazonaws.com
CYP1A1Contributes to the formation of de-isopropyl acotiamide (M-4). amazonaws.com

Emerging Research Perspectives and Future Directions in Deuterated Acotiamide Studies

Development of Next-Generation Analytical Platforms for Deuterated Compounds in Complex Biological Systems

The precise analysis of deuterated compounds like Acotiamide (B1238670) D6 within complex biological matrices is fundamental to understanding their behavior. Future research will increasingly rely on the development and refinement of next-generation analytical platforms that offer enhanced sensitivity, specificity, and spatial resolution.

Current methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly effective for quantification. simbecorion.com However, emerging technologies are set to provide deeper insights. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTof) and Orbitrap systems, offers superior mass accuracy and resolving power, enabling more confident identification of metabolites and differentiation from background interferences. metsol.combiopharminternational.com Another powerful technique, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), allows for the study of protein conformational dynamics. nih.govnih.gov By observing changes in deuterium (B1214612) uptake, researchers could potentially map the interaction of Acotiamide with its target enzyme, acetylcholinesterase, providing structural insights into its mechanism of action. ijbcp.comchiba-u.jp

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Deuterium (²H) NMR, represents another frontier. wikipedia.orgtcichemicals.com While ¹H NMR is hampered by signals from non-deuterated solvents, ²H NMR specifically detects the deuterium signal, offering a clean spectrum for structural verification and determination of deuterium enrichment. sigmaaldrich.comstudymind.co.uk Advances in NMR technology, including higher field strengths and cryoprobe technology, will improve the sensitivity of this technique, making it more applicable for studying low-concentration analytes in biological samples.

One of the primary challenges in the bioanalysis of deuterated drugs is the potential for interference from the natural isotopic abundance of the non-deuterated analyte, especially when there are few deuterium incorporations. nih.gov Next-generation platforms will need to address this with improved signal-to-noise ratios and data processing algorithms to accurately quantify low levels of deuterated compounds.

Analytical PlatformPrinciple Application for Deuterated AcotiamidePotential Research Advancements
High-Resolution Mass Spectrometry (HRMS) Precise quantification and metabolite identification.Elucidation of metabolic shunting pathways; improved sensitivity for low-level metabolite detection. musechem.com
Hydrogen-Deuterium Exchange MS (HDX-MS) Probing protein-ligand interactions and conformational changes.Mapping the binding site and allosteric effects of Acotiamide on acetylcholinesterase. nih.govnih.gov
Deuterium (²H) NMR Spectroscopy Structural verification and site-specific deuterium analysis.In vivo tracking of molecular pathways; assessing the stability of the deuterium label. wikipedia.orgsigmaaldrich.com
Isotope Ratio Mass Spectrometry (IRMS) Highly precise measurement of isotope abundance.High-precision pharmacokinetic and bioavailability studies. metsol.com

Advancements in Computational Modeling and Simulation for Deuterated Chemical and Biological Interactions

Computational chemistry is becoming an indispensable tool for predicting and rationalizing the effects of deuteration. Future advancements in modeling and simulation will allow for a more nuanced in silico exploration of how the substitution of hydrogen with deuterium in Acotiamide impacts its biological activity.

A key area of focus is the prediction of the Kinetic Isotope Effect (KIE), which is the change in reaction rate due to isotopic substitution. wikipedia.org The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. musechem.com Advanced computational approaches, such as those combining Quantum Mechanics and Molecular Mechanics (QM/MM), can model the potential energy surface of enzymatic reactions. nih.gov These models, coupled with path integral simulations and free energy perturbation (FEP) methods, can accurately compute KIEs, helping to predict how deuteration at specific sites on the Acotiamide molecule will affect its metabolic stability. nih.govnih.gov

Molecular Dynamics (MD) simulations offer another powerful approach to understanding the impact of deuteration. researchgate.net These simulations can model the dynamic interactions between a deuterated ligand like Acotiamide D6 and its protein target over time. youtube.com By integrating MD simulations with experimental data from techniques like HDX-MS, researchers can build highly accurate models of the drug-target complex. nih.gov This integrated approach can reveal subtle changes in binding affinity, residence time, and protein conformation that result from deuteration, providing a detailed molecular basis for observed pharmacokinetic differences. nih.gov Such simulations can guide the rational design of next-generation deuterated drugs by predicting the optimal sites for deuterium substitution to achieve desired therapeutic effects. acs.org

Computational MethodApplication to Deuterated Acotiamide StudiesResearch Objective
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculating the energy barriers for metabolic reactions.Accurate prediction of the Kinetic Isotope Effect (KIE) to guide site selection for deuteration. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic interaction between this compound and its biological target (e.g., acetylcholinesterase).Understanding changes in binding affinity, residence time, and induced conformational changes. nih.govresearchgate.net
Free Energy Perturbation (FEP) Computing the free energy difference between the deuterated and non-deuterated compound binding to a target.Predicting the impact of deuteration on binding thermodynamics and potency. nih.gov
Density Functional Theory (DFT) Calculating molecular properties and vibrational frequencies.Rationalizing secondary KIEs and understanding subtle electronic effects of deuteration. princeton.edumdpi.com

Exploration of Novel Research Applications for Stable Isotope-Labeled Acotiamide Analogs beyond Current Methodologies

While this compound is an effective internal standard, its utility as a stable isotope-labeled tracer opens up a wide range of novel research applications that go far beyond simple quantification. medchemexpress.com These applications can provide profound insights into the drug's mechanism of action, metabolic fate, and distribution.

One of the most promising areas is in Drug Metabolism and Pharmacokinetics (DMPK) research. symeres.com By administering this compound, researchers can use mass spectrometry to trace its metabolic fate with high precision. This allows for the unambiguous identification of metabolites, distinguishing them from endogenous compounds and helping to map the complete metabolic pathway. moravek.com This approach is crucial for identifying potential metabolic switching, where deuteration at one site may slow metabolism there but increase it at another location. musechem.com

Furthermore, stable isotope-labeled Acotiamide can be used in mechanistic studies to probe its interaction with its target. Acotiamide functions by inhibiting acetylcholinesterase (AChE) and antagonizing muscarinic autoreceptors in the stomach, thereby enhancing acetylcholine (B1216132) availability. ijbcp.comnih.govijbcp.com By using this compound in in vitro or ex vivo models, researchers can investigate the KIE on its binding and enzymatic inhibition rates. symeres.com This could reveal whether C-H bond cleavage is involved in the rate-limiting step of its interaction with AChE, providing a deeper understanding of its pharmacological mechanism.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Acotiamide D6 in pharmacokinetic studies?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection has been validated for Acotiamide quantification, achieving linearity (r² > 0.999) across 10–500 µg/mL and precision (RSD < 2%) under ICH Q2(R1) guidelines. For deuterated analogs like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its specificity in distinguishing isotopic forms. Stress testing (acid/alkaline hydrolysis, oxidation) should accompany method validation to confirm stability-indicating properties .

Q. What experimental design considerations are critical for preclinical studies assessing this compound’s mechanism of action?

  • Methodological Answer : Preclinical studies should employ in vitro acetylcholinesterase (AChE) inhibition assays (e.g., Ellman’s method) and in vivo gastric motility models (e.g., rodent gastric emptying tests). Controls must include non-deuterated Acotiamide to isolate isotope effects. Dose-response curves (e.g., 3–300 mg/kg) and time-dependent measurements (0–4 hours post-administration) are essential to evaluate pharmacokinetic-pharmacodynamic relationships. Statistical power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes to detect ≥20% differences in motility metrics .

Q. How should clinical trials be structured to evaluate this compound’s efficacy in functional dyspepsia (FD)?

  • Methodological Answer : Trials should follow CONSORT guidelines, using double-blind, placebo-controlled designs with stratified randomization based on FD subtypes (e.g., postprandial distress syndrome [PDS]). Primary endpoints include the Nepean Dyspepsia Index (NDI) and gastric accommodation measured by barostat. Secondary endpoints might assess safety via adverse event logs (e.g., diarrhea, headache). A 4-week intervention period with 100 mg TID dosing aligns with Phase III trial protocols, though extended follow-ups (12 weeks) are recommended to assess durability .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy across patient subgroups?

  • Methodological Answer : Subgroup analyses (e.g., age, FD subtype) and meta-regression in systematic reviews can identify heterogeneity sources. For example, a 2023 meta-analysis found higher efficacy in PDS patients (RR = 1.45, 95% CI: 1.2–1.7) vs. EPS (RR = 1.2, 95% CI: 0.9–1.5). Sensitivity analyses excluding high-risk-of-bias studies (e.g., unblinded trials) and Bayesian hierarchical models improve robustness. Publication bias should be assessed via funnel plots and Egger’s test .

Q. What methodological challenges arise when synthesizing and stabilizing deuterated Acotiamide for long-term studies?

  • Methodological Answer : Deuterium exchange (e.g., back-exchange in aqueous solutions) can alter isotopic purity. Stability studies under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH) must monitor deuteration levels via NMR or LC-MS. Accelerated degradation studies (e.g., 80°C/75% humidity) identify degradation pathways (e.g., hydrolysis of the thiazole ring). Formulation with enteric coatings mitigates gastric degradation, while lyophilization preserves stability in long-term storage .

Q. In systematic reviews, what strategies effectively synthesize heterogeneous data on this compound’s safety profile?

  • Methodological Answer : Use PRISMA guidelines to standardize data extraction, categorizing adverse events (AEs) by severity (CTCAE v5.0) and causality (Naranjo scale). For heterogeneous AE reporting, apply random-effects models to pool incidence rates (e.g., 8.2% headache vs. placebo 5.1%, p = 0.03). Subgroup analyses by dose (50 mg vs. 100 mg) and region (Asian vs. Western cohorts) clarify risk factors. Qualitative synthesis of case reports identifies rare AEs (e.g., hepatotoxicity) not captured in trials .

Methodological Frameworks

  • PICOT Framework : For clinical studies, structure research questions around Population (e.g., FD patients with PDS), Intervention (this compound 100 mg TID), Comparator (placebo), Outcome (symptom relief at 4 weeks), and Timeframe (extended follow-up at 12 weeks) .
  • Data Contradiction Analysis : Apply the Bradford Hill criteria to evaluate causality in conflicting results, emphasizing dose-response gradients and biological plausibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.